molecular formula C19H15F3N2O4S B2937123 N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1798459-11-6

N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2937123
CAS No.: 1798459-11-6
M. Wt: 424.39
InChI Key: PIBJMOJJTKXBTL-UHFFFAOYSA-N
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Description

N-({5-[(Furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a hybrid heterocyclic compound featuring a thiophene core substituted with a hydroxymethylfuran moiety and an ethanediamide linker to a 3-(trifluoromethyl)phenyl group.

The synthesis of analogous compounds involves multi-step reactions, such as condensation of furan-2-aldehyde with oxadiazole precursors in DMF under acidic catalysis (H₂SO₄) , or coupling of thiophene derivatives with trifluoromethylphenyl groups via amide bond formation . Yields for structurally related compounds range from 63% to 94% depending on substituents and reaction conditions .

Properties

IUPAC Name

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S/c20-19(21,22)11-3-1-4-12(9-11)24-18(27)17(26)23-10-13-6-7-15(29-13)16(25)14-5-2-8-28-14/h1-9,16,25H,10H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBJMOJJTKXBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield alcohol derivatives.

Scientific Research Applications

N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

Compound Name Key Structural Features Melting Point (°C) Synthesis Yield (%) Reference(s)
N’-({5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methylene)-2-[3-(trifluoromethyl)phenyl]-4-benzylfuro[3,2-b]pyrrole-5-carboxhydrazide (6g) Dual trifluoromethylphenyl groups, furopyrrole carboxhydrazide linker 236–350 94
(R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopentanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide (32) Thiophene-linked cyclopentane carboxamide, azetidine moiety N/A N/A
5-Acetamido-N-((R)-1-(3-(5-((cyclopentylamino)methyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide (52) Thiophene with cyclopentylamino side chain, benzamide backbone N/A Synthesized via HRMS

Key Observations:

Trifluoromethylphenyl Group : A common motif in antiviral and agrochemical agents (e.g., SARS-CoV-2 PLpro inhibitors in , pesticides in ). Its electron-withdrawing nature enhances metabolic stability and binding affinity.

Heterocyclic Linkers: Ethanediamide (target compound) vs. carboxhydrazide (6g) or benzamide (52).

Substituent Positioning: The hydroxymethylfuran group in the target compound may enhance hydrogen-bonding interactions compared to non-polar substituents (e.g., benzyl in 6g or methyl in 52) .

Physicochemical Properties

  • Melting Points : Analogues with trifluoromethyl groups exhibit high melting points (e.g., 236–350°C for 6g ), suggesting strong intermolecular forces. The target compound’s hydroxy group may lower its melting point slightly.
  • Solubility: Hydroxy and amide groups improve aqueous solubility compared to non-polar analogues like 52 .

Biological Activity

N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide, also known as RITA (NSC 652287), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The molecular structure of RITA includes a furan moiety, thiophene rings, and a trifluoromethyl phenyl group. Its IUPAC name is this compound, with a molecular formula of C17H15F3N2O2S.

RITA has been identified as a p53 activator , which plays a crucial role in the regulation of the cell cycle and apoptosis. By activating p53, RITA can induce cell cycle arrest and promote apoptosis in cancer cells, making it a candidate for anti-cancer therapy. The compound has been shown to inhibit the interaction between p53 and its negative regulator MDM2, thereby stabilizing p53 and enhancing its tumor suppressor functions.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer properties of RITA:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer, lung cancer) have shown that RITA induces significant apoptosis through the activation of p53 pathways. For instance, a study reported that RITA treatment led to a dose-dependent increase in apoptosis markers in MCF7 breast cancer cells .
  • In Vivo Studies : Animal models treated with RITA exhibited reduced tumor growth rates compared to controls. The compound's ability to activate p53 was linked to increased expression of pro-apoptotic genes and decreased expression of anti-apoptotic genes .

2. Antiviral Activity

RITA has also been investigated for its antiviral properties. It has shown potential against certain viruses by modulating host cell responses:

  • Mechanism : The compound may enhance the antiviral response by upregulating interferon-stimulated genes (ISGs), which play a critical role in the innate immune response against viral infections .

3. Antimicrobial Activity

Preliminary studies suggest that compounds structurally related to RITA exhibit antimicrobial properties:

Compound NameStructural FeaturesBiological Activity
RITAFuran and thiophene ringsAnticancer
Related CompoundFluorinated aromatic systemAntimicrobial

These compounds can potentially combat drug-resistant strains of bacteria and fungi .

Case Studies

  • Study on Cancer Cell Lines : A detailed study published in Cancer Research demonstrated that RITA effectively induced apoptosis in various cancer cell lines through p53 activation. The study highlighted the compound's selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
  • Antiviral Efficacy : In a recent investigation into the antiviral effects of RITA, researchers found that it significantly inhibited viral replication in vitro. The study emphasized the need for further exploration into its mechanism as an antiviral agent .

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